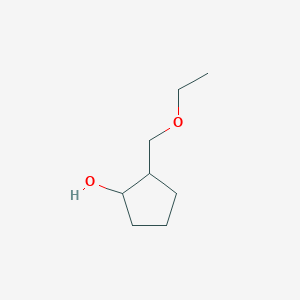

2-(Ethoxymethyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(ethoxymethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-2-10-6-7-4-3-5-8(7)9/h7-9H,2-6H2,1H3 |

InChI Key |

ZPMNPVSRIDXSRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxymethyl Cyclopentan 1 Ol and Its Derivatives

Retrosynthetic Analysis of the 2-(Ethoxymethyl)cyclopentan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com This process begins with the final product and works backward through a series of logical steps, or "disconnections," which correspond to reliable chemical reactions. amazonaws.compharmacy180.com

For this compound, a primary disconnection can be made at the ether linkage. This suggests a precursor, 2-(hydroxymethyl)cyclopentan-1-ol, which could be etherified in a forward synthesis. Further disconnection of the C-C bond between the cyclopentane (B165970) ring and the hydroxymethyl group points to a cyclopentanone (B42830) derivative as a key intermediate. This approach simplifies the target to a five-membered ring, which can be formed through various cyclization or cycloaddition reactions. pharmacy180.comdeanfrancispress.com

Another retrosynthetic approach involves disconnecting the cyclopentane ring itself. A [3+2] cycloaddition strategy is a powerful method for constructing five-membered rings. nih.govacs.org In this scenario, the cyclopentane ring of the target molecule is envisioned as being formed from a three-carbon component and a two-carbon component. The specific substituents on the target molecule would guide the choice of the appropriate three- and two-carbon synthons.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be achieved through various routes, with significant consideration given to achieving the desired stereochemistry and regiochemistry.

Stereoselective and Enantioselective Routes

The synthesis of specific stereoisomers of this compound is crucial for its potential applications. Stereoselective and enantioselective methods ensure the formation of a single desired isomer out of many possibilities.

Stereoselective Synthesis: Stereoselective reactions favor the formation of one stereoisomer over another. For instance, the reduction of a 2-(ethoxymethyl)cyclopentanone precursor using specific reagents can lead to the preferential formation of either the cis or trans diastereomer of this compound. The choice of reducing agent and reaction conditions plays a critical role in directing the stereochemical outcome.

Enantioselective Synthesis: Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries. For example, the asymmetric reduction of 2-(ethoxymethyl)cyclopentanone using a chiral catalyst can yield an enantiomerically enriched product. Similarly, enantioselective [3+2] cycloaddition reactions can be employed to construct the cyclopentane ring with high enantiomeric excess. nih.gov Palladium-catalyzed asymmetric allylic alkylation has also been utilized to create chiral tertiary alcohols within cyclopentane frameworks, a strategy that could be adapted for the synthesis of enantioenriched precursors to this compound. nih.gov

| Method | Description | Key Feature |

| Chiral Catalysts | Use of a chiral metal complex or organocatalyst to influence the stereochemical outcome of a reaction. | High enantioselectivity can often be achieved with low catalyst loading. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed after the desired transformation. | The stereochemical outcome is often predictable and reliable. |

| Enzymatic Resolutions | The use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | High enantioselectivity and mild reaction conditions. |

Chemo- and Regioselective Considerations in Synthetic Pathways

In molecules with multiple functional groups, such as the precursors to this compound, chemo- and regioselectivity are critical considerations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, when reducing a precursor containing both a ketone and an ester group, a reagent must be chosen that selectively reduces the ketone without affecting the ester. Sodium borohydride (B1222165) is often a suitable choice for such a transformation.

Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over another. In the context of synthesizing this compound, a key regioselective step could be the opening of an epoxide. For instance, the ring-opening of a cyclopentene (B43876) oxide derivative with an ethoxide nucleophile must proceed at the correct carbon atom to yield the desired 2-substituted product. The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of such reactions. nih.gov

Construction of the Cyclopentanol (B49286) Ring System

The formation of the cyclopentanol ring is a fundamental aspect of synthesizing this compound. Various cyclization and cycloaddition reactions are employed for this purpose.

Cyclization Reactions in Cyclopentanol Formation

Intramolecular reactions that form a five-membered ring are powerful tools in organic synthesis.

Radical Cyclizations: Radical cyclizations of acyclic precursors can be an effective method for forming cyclopentane rings. For example, a 5-hexenyl radical can undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical, which can then be trapped to yield a functionalized cyclopentane.

Anionic Cyclizations: Anionic cyclizations, such as the Thorpe-Ziegler reaction, involve the intramolecular condensation of dinitriles to form cyclic α-cyano ketones, which can be further converted to cyclopentanones. Other anionic approaches to cyclopentanoids are also well-documented. acs.org

Cationic Cyclizations: Cationic cyclizations, often initiated by a Lewis or Brønsted acid, can also lead to the formation of cyclopentane rings. For example, the cyclization of unsaturated oxyallyl cations can afford vinylcyclopentane (B1346689) derivatives. acs.org

| Cyclization Type | Key Intermediate | Typical Product |

| Radical Cyclization | 5-Hexenyl radical | Substituted cyclopentane |

| Anionic Cyclization | Dinitrile or related species | Cyclopentanone derivative |

| Cationic Cyclization | Unsaturated carbocation | Substituted cyclopentane |

[3+2] Cycloaddition Strategies for Substituted Cyclopentanes

[3+2] Cycloaddition reactions are a highly efficient and atom-economical method for constructing five-membered rings. acs.org These reactions involve the combination of a three-atom component (1,3-dipole or its equivalent) with a two-atom component (dipolarophile). nih.gov

Palladium-Catalyzed [3+2] Cycloaddition: Palladium catalysts can be used to generate 1,3-dipoles from vinylcyclopropanes. These dipoles can then react with electron-deficient olefins in a formal [3+2] cycloaddition to produce highly substituted cyclopentanes. nih.gov The use of chiral ligands in these reactions can lead to the formation of enantioenriched products. nih.gov

Boronyl Radical-Catalyzed [3+2] Cycloaddition: A more recent development involves the use of boronyl radicals to catalyze the [3+2] cycloaddition of cyclopropanes and alkynes. This method offers a broad scope and can accommodate a variety of substituted cyclopropanes and alkynes, leading to cyclopentene products that can be subsequently hydrogenated to cyclopentanes. acs.org

Other [3+2] Cycloaddition Reactions: Other variations of the [3+2] cycloaddition include reactions of allylsilanes with electron-deficient alkenes promoted by Lewis acids, and the reaction of 2-benzylidene-1-indenones with functionalized olefins. rsc.orgresearchgate.net These methods provide access to a diverse range of substituted cyclopentane structures.

Photochemical Cycloaddition Approaches for Cyclopentane Ring Systems

Photochemical cycloadditions represent a powerful strategy for constructing carbocyclic frameworks, and the synthesis of cyclopentane rings is no exception. These reactions, initiated by the absorption of light, can form complex molecular architectures from relatively simple precursors in a single step. researchgate.net The [2+2] photocycloaddition is arguably the most significant and frequently utilized photochemical reaction for creating four-membered rings, which can then serve as versatile intermediates for cyclopentane synthesis. acs.org

A prominent example is the de Mayo reaction , which involves the photochemical [2+2] cycloaddition of an alkene to the enol form of a 1,3-dicarbonyl compound. synarchive.comchem-station.com The resulting cyclobutanol (B46151) intermediate is unstable and undergoes a retro-aldol reaction, cleaving the four-membered ring to produce a 1,5-dicarbonyl compound. wikipedia.org This 1,5-dicarbonyl species can then be induced to cyclize, typically through an intramolecular aldol (B89426) condensation, to form a cyclopentenone ring system, a key precursor for derivatives of this compound. thieme-connect.comorganic-chemistry.org The net effect of the de Mayo reaction is the insertion of two carbon atoms from the alkene between the carbonyl groups of the starting diketone. wikipedia.org

Intramolecular [2+2] photocycloadditions are also highly effective. For instance, the irradiation of 1,6-dienes can lead to the formation of bicyclo[3.2.0]heptane systems. acs.org These strained bicyclic compounds can be selectively cleaved, often through oxidative or reductive methods, to yield functionalized cyclopentane derivatives. The stereochemical outcome of these reactions can often be controlled by the conformation of the starting diene or through the use of catalysts. acs.org

The efficiency and selectivity of these cycloadditions are influenced by various factors, including the nature of the alkene, the reaction solvent, and the use of photosensitizers. Sensitizers like acetophenone (B1666503) or benzophenone (B1666685) are often employed to facilitate the reaction by promoting the formation of the reactive triplet state of the enone. cdnsciencepub.com

| Reaction Type | Key Intermediates | Final Ring System | Typical Conditions | Ref |

| Intermolecular de Mayo Reaction | Cyclobutanol, 1,5-Dicarbonyl | Cyclopentenone | Alkene, 1,3-Diketone, UV light (e.g., 313 nm), Sensitizer (optional) | synarchive.com, wikipedia.org |

| Intramolecular [2+2] Cycloaddition | Bicyclo[3.2.0]heptane derivative | Functionalized Cyclopentane | 1,6-Diene, UV light, Sensitizer (optional), Solvent (e.g., n-pentane) | acs.org, cdnsciencepub.com |

| [2+2] Cycloaddition to Cyclopentenone | Bicyclo[3.2.0]heptan-2-one | Substituted Cyclopentane | Cyclopentenone, Alkene (e.g., cyclohexene), UV light | cdnsciencepub.com, researchgate.net |

Introduction and Manipulation of the Ethoxymethyl Ether Moiety

The ethoxymethyl (EOM) group is a crucial feature of the target molecule, serving as an ether functional group. Its introduction and potential use as a protecting group are key considerations in a multi-step synthesis.

Williamson Ether Synthesis and Related Alkylation Methods for Ethoxymethyl Ethers

The Williamson ether synthesis is a cornerstone of ether formation and remains the most common and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.comopenstax.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing this compound, the reaction would involve the deprotonation of a precursor like 2-methylcyclopentan-1-ol to form a cyclopentoxide ion. This alkoxide, a potent nucleophile, then attacks an electrophilic ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl), displacing the chloride leaving group to form the desired ether linkage. byjus.comyoutube.com

Reaction: Step 1 (Deprotonation): Cyclopentanol-derivative + Base → Cyclopentoxide-anion Step 2 (SN2 Attack): Cyclopentoxide-anion + EtOCH2Cl → this compound derivative + Cl⁻

To achieve deprotonation, a strong base is required. Sodium hydride (NaH) is a frequent choice as it reacts to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction forward. openstax.orgyoutube.com The choice of solvent is also critical; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively. vaia.commasterorganicchemistry.com

| Method | Base | Alkylating Agent | Solvent | Key Features | Ref |

| Classic Williamson | Sodium Hydride (NaH) or Potassium Hydride (KH) | Ethoxymethyl chloride (EOM-Cl) | THF, DMSO | Widely applicable; requires strong base and anhydrous conditions. | vaia.com, openstax.org |

| Hindered Base Method | Diisopropylethylamine (i-Pr₂NEt) | Ethoxymethyl chloride (EOM-Cl) | DMF | Milder conditions; suitable for sensitive substrates. | nih.gov, thieme-connect.de |

| Silver Oxide Method | Silver(I) Oxide (Ag₂O) | Iodo- or Bromo-alkane | DMF | Mild; avoids pre-formation of the alkoxide; works well for complex alcohols like sugars. | openstax.org |

It is crucial that the alkylating agent be unhindered, preferably a primary halide, to ensure the SN2 reaction is favored over the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

Strategic Use of Ethoxymethyl Ethers in Multi-step Synthesis

In the broader context of complex molecule synthesis, the ethoxymethyl (EOM) group is often employed as a protecting group for alcohols. nih.gov Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org

The EOM group belongs to the family of alkoxymethyl acetal (B89532) protecting groups, which includes the more common methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. thieme-connect.dewikipedia.orglibretexts.org These groups are characterized by their ease of installation (as described in the Williamson synthesis) and, critically, their specific conditions for removal (deprotection). EOM ethers are generally stable to a wide range of nucleophilic and basic conditions, as well as some oxidizing and reducing agents. This stability allows for extensive chemical modifications to other parts of the molecule. nih.govwikipedia.org

The removal of the EOM group is typically accomplished under acidic conditions, which cleave the acetal linkage. thieme-connect.delibretexts.org The strategic application of EOM protection enables complex synthetic sequences that would otherwise be unfeasible. For instance, in a synthesis of a polyfunctional cyclopentane derivative, the hydroxyl group could be protected as an EOM ether, allowing for selective reactions on other parts of the scaffold, before a final acidic workup reveals the free alcohol in the target molecule. wikipedia.org

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Key Characteristics | Ref |

| Ethoxymethyl | EOM | R-OH + EOM-Cl, Base | Acidic hydrolysis (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles, and many redox reagents. | nih.gov, thieme-connect.de |

| Methoxymethyl | MOM | R-OH + MOM-Cl, Base | Acidic hydrolysis (e.g., HCl, TFA) | Very common, similar stability to EOM. | wikipedia.org, libretexts.org |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | R-OH + SEM-Cl, Base | Fluoride sources (e.g., TBAF) or Lewis/protic acids | Cleavage conditions are orthogonal to many other groups. | wikipedia.org, ontosight.ai, acs.org |

| Benzyl | Bn | R-OH + BnBr, Base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed under neutral reductive conditions. | wikipedia.org, libretexts.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves developing more efficient catalytic methods and utilizing sustainable reaction media.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to products with higher atom economy, reduced energy consumption, and greater selectivity, which minimizes waste. For the synthesis of the cyclopentane core, significant research has focused on the catalytic conversion of biomass-derived platform molecules like furfural (B47365). acs.orgresearchgate.net Furfural, produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, can be transformed into cyclopentanone or cyclopentanol through a tandem sequence of hydrogenation and rearrangement reactions. nih.govresearchgate.net

These transformations often employ heterogeneous bimetallic catalysts. For example, a Pd-Cu/C catalyst has shown high efficacy in converting furfural to cyclopentanone with high yield (92.1%). nih.gov Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been used for the conversion in an aqueous medium, achieving a 99% yield of cyclopentanone under optimized conditions. nih.gov These catalytic routes from renewable feedstocks offer a sustainable alternative to traditional petroleum-based syntheses of the cyclopentane ring. researchgate.net

For the etherification step, catalytic methods can also enhance greenness. While the Williamson synthesis is robust, alternatives that avoid stoichiometric strong bases are desirable. For instance, transition metal catalysts based on palladium or copper can facilitate etherification under milder conditions. numberanalytics.com Ruthenium-catalyzed ring-closing metathesis provides another efficient route to cyclopentenols, which are direct precursors to the target alcohol. organic-chemistry.org

| Reaction | Catalyst | Substrate | Product | Yield | Green Advantage | Ref |

| Furfural Hydrogenation/Rearrangement | 5% Pd–10% Cu/C | Furfural | Cyclopentanone | 92.1% | Use of renewable feedstock (biomass). | nih.gov |

| Furfural Hydrogenation/Rearrangement | 0.10 wt % Au/TiO₂-A | Furfural | Cyclopentanone | 99% | High efficiency in aqueous medium. | nih.gov |

| Ring-Closing Metathesis | Ru-carbene complex | Acyclic diene | Cyclopentenol | High | High atom economy for ring formation. | organic-chemistry.org |

| Reductive [3+2] Cycloaddition | CoI₂(dppe)/Zn | Allene + Enone | Cyclopentanol derivative | Very Good | Diastereoselective formation of functionalized cyclopentanols. | organic-chemistry.org |

Sustainable Solvent Systems and Optimized Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry promotes the use of alternative, more benign solvent systems. researchgate.net

For the synthesis of cyclopentanol derivatives and the subsequent etherification, several green solvent options can be considered:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been successfully used as a medium for catalytic conversions of biomass. researchgate.netresearchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), offer a reduced carbon footprint and are often less toxic than their petrochemical counterparts. numberanalytics.comwiley.comsigmaaldrich.com Ethanol, in particular, is a favorable green solvent derived from fermentation. sigmaaldrich.com

Supercritical Fluids: Supercritical CO₂, for example, can be used as a reaction medium that is easily removed and recycled, leaving no solvent residue in the product. numberanalytics.com

Optimizing reaction conditions is another key principle. This includes using catalytic amounts of reagents instead of stoichiometric ones, running reactions at lower temperatures and pressures to save energy, and designing processes to minimize side reactions and simplify purification. numberanalytics.comgoogle.com For example, the development of a patented "green synthetic method" for cyclopentanone focuses on using industrial byproducts and optimizing thermal conditions to improve yield and reduce energy consumption. google.com The use of microwave-assisted synthesis can also dramatically reduce reaction times and energy input compared to conventional heating. organic-chemistry.org

| Solvent Type | Examples | Properties | Potential Application | Ref |

| Benign Conventional | Ethanol, Water | Low toxicity, non-flammable (water), renewable (ethanol). | Catalytic hydrogenation, some etherification reactions. | researchgate.net, sigmaaldrich.com |

| Bio-Based Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewables, lower toxicity, high boiling point. | Cross-coupling and cycloaddition reactions. | wiley.com, researchgate.net |

| Ionic Liquids (ILs) | Various imidazolium (B1220033) or pyridinium (B92312) salts | Low volatility, high thermal stability, tunable properties. | Catalytic reactions where catalyst recycling is desired. | numberanalytics.com, wiley.com |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, easily removed, tunable solvent power. | Extractions and reactions where product separation is key. | numberanalytics.com |

Chemical Reactivity and Transformation of 2 Ethoxymethyl Cyclopentan 1 Ol

Reactions of the Hydroxyl Group in 2-(Ethoxymethyl)cyclopentan-1-ol

The secondary alcohol in this compound is a key site for various chemical transformations, including oxidation, reduction, and functional group interconversions.

Oxidation and Reduction Pathways

Oxidation The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 2-(ethoxymethyl)cyclopentanone. A variety of oxidizing agents can accomplish this transformation. chemguide.co.uklibretexts.org Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). chemguide.co.uklibretexts.org PCC is a milder reagent, suitable for oxidations where sensitive functional groups are present. libretexts.org Other modern and often more selective methods include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orguhamka.ac.id These methods are known for their mild reaction conditions and high yields. organic-chemistry.orguhamka.ac.id

Reduction The reduction of the hydroxyl group of an alcohol is not a common transformation as the hydroxyl group is a poor leaving group. Direct reduction to an alkane is generally not feasible under standard conditions. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be reduced by a hydride source like lithium aluminum hydride (LiAlH₄).

Esterification and Other Functional Group Interconversions

Esterification The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine) to achieve higher yields and faster reaction rates. medcraveonline.com Enzymatic esterification using lipases has also emerged as a greener alternative. medcraveonline.com

Data on Esterification of Secondary Alcohols:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | Acetic anhydride | Candida rugosa lipase, SC-CO₂ | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | Not specified |

| Eugenol | Benzoic acid | S. aureus lipase | Eugenyl benzoate | 56.13 |

This table presents data for analogous esterification reactions of other secondary alcohols to illustrate typical conditions and outcomes. medcraveonline.comresearchgate.net

Other Functional Group Interconversions The hydroxyl group can be converted to other functional groups through nucleophilic substitution reactions. To facilitate this, the hydroxyl group must first be transformed into a good leaving group. Common strategies include conversion to a sulfonate ester (like tosylate or mesylate) or protonation in the presence of a strong acid. Once activated, the alcohol can be displaced by various nucleophiles. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. chemistrysteps.com The Mitsunobu reaction provides a versatile method for inverting the stereochemistry of the alcohol and introducing a variety of nucleophiles, such as azides or carboxylates.

Reactivity of the Ethoxymethyl Ether Linkage

The ethoxymethyl (EOM) ether in this compound is an acetal-type ether, which makes it susceptible to cleavage under acidic conditions.

Acid-Catalyzed Cleavage Mechanisms and Selectivity (SN1, SN2 pathways)

The cleavage of ethers, particularly those like the ethoxymethyl group, is typically facilitated by strong acids such as HBr and HI. chemistrysteps.comucalgary.ca The reaction proceeds via protonation of the ether oxygen, which transforms the poor leaving group (alkoxide) into a much better one (an alcohol). chemistrysteps.commasterorganicchemistry.com Following protonation, the cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org

Sₙ1 Pathway : If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will likely proceed through an Sₙ1 mechanism. libretexts.orgyoutube.com The protonated ether dissociates to form an alcohol and a carbocation, which is then attacked by a nucleophile. youtube.com

Sₙ2 Pathway : If the alkyl groups are primary or methyl, the Sₙ2 pathway is favored due to the instability of the corresponding carbocations. masterorganicchemistry.comwikipedia.org A nucleophile (like a halide ion) will directly attack the less sterically hindered carbon of the protonated ether, displacing the alcohol. libretexts.orgmasterorganicchemistry.com

In the case of the ethoxymethyl group, the carbon of the methylene (B1212753) bridge (—O-CH₂-O—) is primary and is also activated by the adjacent ether oxygen. Cleavage under acidic conditions would likely proceed via an Sₙ2-like mechanism at this carbon, or potentially an Sₙ1 mechanism due to the resonance stabilization of the resulting oxocarbenium ion. This would release ethanol (B145695) and a hemiacetal that would quickly decompose to cyclopentylmethanol and formaldehyde.

Nucleophilic Substitution Reactions at the Ether Carbon

Direct nucleophilic substitution at the ether carbons is generally difficult because alkoxides are poor leaving groups. chemistrysteps.com However, the Williamson ether synthesis provides a classic example of nucleophilic substitution to form ethers, where an alkoxide displaces a halide or other good leaving group. masterorganicchemistry.com In the context of this compound, a reaction analogous to the reverse Williamson ether synthesis (ether cleavage) can be achieved. As mentioned above, this requires activation with a strong acid.

Alternatively, strongly basic reagents like organolithium compounds can induce ether cleavage, typically at the α-position to the oxygen. wikipedia.org For cyclic ethers, this can lead to ring-opening, but for acyclic ethers like the ethoxymethyl group, it may lead to deprotonation and subsequent rearrangement. wikipedia.org

Transformations Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring itself is relatively stable but can undergo transformations, particularly those driven by the functional groups attached to it.

One potential reaction is dehydration of the alcohol. Treatment of this compound with a strong acid and heat could lead to the elimination of water to form an alkene, specifically (ethoxymethyl)cyclopentene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the more substituted alkene.

Ring expansion or contraction reactions are also possibilities under certain conditions. For instance, the formation of a carbocation on the ring, which could be induced from the hydroxyl group, might lead to rearrangements. The interest in cyclopentane and its derivatives often stems from their presence in a wide array of natural products, such as prostaglandins (B1171923) and jasmones. ugent.be Synthetic strategies often focus on constructing or modifying the cyclopentane ring. organic-chemistry.org For example, intramolecular cyclizations, such as iodo-aldol reactions, can be used to form substituted cyclopentane rings with high stereoselectivity. organic-chemistry.org

Ring-Opening and Ring-Expansion Reactions

While specific studies on the ring-opening and ring-expansion reactions of this compound are not extensively documented in the reviewed literature, the reactivity of related cyclic alcohols and ethers suggests potential transformation pathways.

Ring-Opening Reactions: The cyclopentane ring in this compound is relatively stable and does not undergo ring-opening under standard conditions. However, analogous to other strained ring systems like cyclopropanes and cyclobutanols, specific activation methods could potentially induce ring cleavage. For instance, radical-induced ring-opening has been observed in cyclopropanol (B106826) derivatives, where a cycloalkoxy radical can undergo β-scission to yield an open-chain alkyl radical. beilstein-journals.orgnih.gov A similar pathway could theoretically be initiated for this compound under oxidative radical conditions.

In some cases, palladium-catalyzed reactions of cyclopropanes have led to ring-opened products through C-C bond activation. nih.gov While the cyclopentane ring is less strained, the presence of directing groups and specific catalysts might facilitate such transformations.

Ring-Expansion Reactions: Ring expansion of cyclopentyl systems to cyclohexyl derivatives is a known transformation in organic synthesis. For related cyclobutanol (B46151) systems, oxidative ring expansion has been demonstrated to yield larger ring structures like 1,2-dioxanes. nih.gov For this compound, a potential pathway for ring expansion could involve rearrangement reactions, such as a pinacol-type rearrangement of a corresponding 1,2-diol derivative or a Tiffeneau-Demjanov rearrangement. These reactions typically proceed through carbocationic intermediates, where the migration of a carbon atom from the ring leads to a larger, more stable ring system.

A hypothetical ring-expansion of this compound could be envisioned under acidic conditions, where protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. A subsequent 1,2-alkyl shift from the cyclopentane ring would result in a cyclohexanone (B45756) derivative.

| Reaction Type | Potential Reagents/Conditions | Plausible Product Type | Supporting Analogy |

| Radical Ring-Opening | Oxidizing agent (e.g., Mn(OAc)₃, AgNO₃/K₂S₂O₈) | Open-chain keto-ether | Oxidative ring-opening of cyclopropanols beilstein-journals.orgnih.gov |

| Ring Expansion | Acid catalysis (e.g., H₂SO₄) | Substituted cyclohexanone | Tiffeneau-Demjanov rearrangement |

Functionalization of the Cyclopentane Ring (e.g., C-H activation)

The direct functionalization of C-H bonds on the cyclopentane ring of this compound represents an efficient strategy for introducing new functional groups. This approach avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C-H activation is a powerful tool for this purpose. nih.govrsc.org The hydroxyl or ether group in this compound could act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often in a regioselective manner. For instance, in related systems, directing groups can facilitate the arylation, alkenylation, or acyloxylation of C(sp³)-H bonds. nih.gov

The presence of both a hydroxyl and an ether group offers the potential for chelation-assisted C-H activation. The metal catalyst could coordinate to both oxygen atoms, forming a stable intermediate that positions a specific C-H bond for activation. This can lead to high regioselectivity, favoring functionalization at a particular position on the cyclopentane ring. rsc.org

Computational studies on carboxylate-assisted C-H activation at transition metal centers suggest that the combination of an electron-deficient metal and a basic ligand can effectively break C-H bonds. le.ac.uk A similar mechanism could be at play in the functionalization of this compound, where the alkoxide formed from the hydroxyl group could act as an internal base.

| Functionalization Type | Catalyst/Reagent System | Potential Product | Key Principle |

| C-H Arylation | Pd(OAc)₂ / Ligand / Aryl halide | Aryl-substituted this compound | Directing group-assisted C-H activation nih.gov |

| C-H Alkenylation | Pd(II) catalyst / Olefin | Alkenyl-substituted this compound | Heck-type C-H functionalization |

| C-H Acetoxylation | Pd(OAc)₂ / Oxidant (e.g., PhI(OAc)₂) | Acetoxy-substituted this compound | Oxidative C-H functionalization nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Kinetic Studies of Transformation Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering insights into the transition states of chemical transformations. While specific kinetic data for reactions of this compound are scarce, general principles from related systems can be applied.

For instance, in the context of C-H activation, kinetic studies can help determine the rate-determining step, which could be the C-H bond cleavage itself or a subsequent step in the catalytic cycle. The kinetic isotope effect (KIE), determined by comparing the reaction rates of the parent compound and its deuterated analogue, is a powerful tool for probing the transition state of the C-H activation step. A significant KIE (kH/kD > 1) would suggest that the C-H bond is being broken in the rate-determining step. numberanalytics.com

In multi-pathway reactions, such as those involving competing ring-opening and functionalization, kinetic modeling can help to elucidate the dominant reaction pathway under different conditions. For example, the reaction of 2-butanol (B46777) with the hydroperoxyl radical has been studied using multi-path variational transition state theory to determine site-dependent rate constants for hydrogen abstraction. rsc.org A similar approach could be applied to understand the reactivity of different C-H bonds in this compound.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), one can follow the labeled atom's position in the products.

For this compound, isotopic labeling could be used to investigate several mechanistic questions:

Ring-Opening/Rearrangement Reactions: By labeling specific carbon atoms in the cyclopentane ring with ¹³C, one could track their positions in the product of a rearrangement reaction, thus confirming the migration pathway.

C-H Activation: Deuterium (B1214612) labeling (replacing H with D) at specific positions on the cyclopentane ring would allow for the definitive identification of the site of C-H activation. The presence and location of deuterium in the product would confirm which C-H bond was functionalized. chemrxiv.org

Ether Cleavage: Labeling the oxygen of the ethoxy group with ¹⁸O could be used to study ether cleavage reactions. The location of the ¹⁸O label in the products would reveal whether the C-O bond cleavage occurs between the ethyl group and the oxygen or the cyclopentylmethyl group and the oxygen.

| Mechanistic Question | Isotopic Labeling Strategy | Expected Outcome/Information Gained |

| Site of C-H activation | Deuterium labeling at specific ring positions | Identification of the C-H bond that is functionalized. |

| Rearrangement pathway | ¹³C labeling of the cyclopentane ring | Tracing the carbon skeleton to confirm the rearrangement mechanism. |

| Ether cleavage mechanism | ¹⁸O labeling of the ether oxygen | Determining the point of C-O bond scission. |

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The presence of two stereocenters in this compound (at C1 and C2) means that stereochemistry is a critical aspect of its reactivity. rijournals.com182.160.97 Reactions involving this compound can be influenced by the existing stereochemistry and can also lead to the formation of new stereocenters.

Influence of Existing Stereochemistry: The relative orientation of the hydroxyl and ethoxymethyl groups (cis or trans) can significantly influence the reactivity and selectivity of reactions. For example, in a directing group-assisted C-H activation, the stereochemistry of the directing group can control the facial selectivity of the reaction, leading to the formation of a specific diastereomer.

Diastereoselective Reactions: When new stereocenters are formed during a reaction of this compound, the existing stereocenters can direct the stereochemical outcome, leading to a preference for one diastereomer over others. This is known as diastereoselectivity.

For example, in a hydrogenation of a double bond introduced onto the cyclopentane ring, the catalyst would likely approach from the less sterically hindered face, which is determined by the orientation of the existing substituents. Similarly, in nucleophilic additions to a carbonyl group derived from the oxidation of the alcohol, the incoming nucleophile will preferentially attack from one face of the ring, leading to a diastereomerically enriched product.

The principles of stereochemical control are well-established in organic synthesis. au.dkresearchgate.net For instance, in the synthesis of highly substituted cyclohexanones via a double Michael addition, excellent diastereoselectivity was achieved, with the stereochemistry being controlled by the relative stability of the transition states. beilstein-journals.org Similar considerations would apply to reactions of this compound.

| Reaction Type | Stereochemical Consideration | Expected Outcome | Controlling Factor |

| Catalytic Hydrogenation | Facial selectivity of catalyst approach | Formation of a specific diastereomer | Steric hindrance from existing substituents |

| Nucleophilic Addition | Diastereoselective attack on a carbonyl | Diastereomerically enriched alcohol | Steric and electronic effects of substituents |

| C-H Activation | Substrate-controlled diastereoselectivity | Preferential formation of one diastereomer | Conformation of the substrate-catalyst complex |

Derivatization, Analogues, and Structural Modifications of 2 Ethoxymethyl Cyclopentan 1 Ol

Synthesis of Stereoisomers and Diastereomers of 2-(Ethoxymethyl)cyclopentan-1-ol

The controlled synthesis of specific stereoisomers and diastereomers of 1,2-disubstituted cyclopentanes is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. While direct stereoselective syntheses of this compound are not extensively documented, methodologies developed for analogous cyclopentane (B165970) systems provide a clear blueprint for accessing its various stereoisomers.

A notable strategy involves the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes through a combination of Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation. nih.gov This approach has been successfully applied to cyclopentene (B43876) derivatives, yielding products with high enantioselectivity. nih.gov Although demonstrating greater difficulty compared to cyclohexene (B86901) derivatives, enantioselectivities of up to 88% have been achieved for cyclopentene systems. nih.gov The synthetic potential of this cross-coupling/asymmetric-hydrogenation strategy has been showcased in the enantioselective preparation of chiral hexahydrofluorenones. nih.gov

Another powerful method for establishing specific stereochemistry in cyclopentane rings is the use of enzymatic reductions. For instance, the highly diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols has been achieved through the stepwise enzymatic reduction of corresponding cyclodiketones. acs.org This method allows for the preparation of optically pure 2,2-disubstituted 1,3-cyclopentanediols with greater than 99% diastereomeric excess. acs.org The stereochemical outcome of the reduction can be influenced by the choice of enzyme and the presence of protecting groups on existing hydroxyl functions. acs.org

Furthermore, the synthesis of cyclopentane-based muraymycin analogues has utilized a diastereoselective isocyanoacetate aldol (B89426) reaction to install a 1,2-synamino alcohol group. nih.gov This reaction provides a means to control the relative stereochemistry of adjacent amino and hydroxyl groups on the cyclopentane core. nih.gov

These methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of this compound derivatives. The choice of synthetic route would depend on the desired stereochemical outcome (cis or trans, and the specific enantiomer).

Design and Synthesis of Functionally Modified Analogues

The functionalization of the cyclopentane ring allows for the exploration of structure-activity relationships and the development of analogues with tailored properties. Various synthetic methods can be employed to introduce a wide range of functional groups onto the this compound scaffold.

Radical cyclization of unsaturated bromolactones has proven to be a facile method for producing highly functionalized cyclopentanes. acs.org This approach enables the synthesis of carbaaldohexofuranoses, which are cyclopentane-based sugar analogues. acs.org The key step involves a 5-exo-trig radical cyclization that proceeds with high stereoselectivity, forming two new stereogenic centers. acs.org The resulting lactone can be reduced to the corresponding diol, and further transformations can be performed on the side chain to access a variety of carbapentofuranoses. acs.org

Catalytic enantio- and diastereoselective double Michael addition reactions have also been developed for the synthesis of highly functionalized chiral cyclopentanes. nih.gov This method allows for the construction of complex substitution patterns on the cyclopentane ring with a high degree of stereocontrol. nih.gov

The preparation of 1,2,3,4,5-functionalized cyclopentane derivatives has been achieved from permethylcyclopentadiene. beilstein-journals.org This starting material can be subjected to a series of transformations, including bromination and esterification, to introduce multiple functional groups onto the cyclopentane ring. beilstein-journals.org

These synthetic strategies provide a toolbox for creating a diverse library of functionally modified analogues of this compound, enabling the systematic investigation of the impact of different functional groups on the molecule's properties.

Heterocyclic Ring Incorporations based on the Cyclopentane Scaffold

The fusion of heterocyclic rings to the cyclopentane core of this compound can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. Several synthetic methodologies are available for the construction of cyclopentane-fused heterocycles.

One such approach involves the intramolecular reaction of alkynes with cyclopropylcarbene-chromium complexes, which yields cyclopentane-fused oxygen heterocycles. acs.org This method provides a route to bicyclic systems where a tetrahydrofuran (B95107) or other oxygen-containing ring is fused to the cyclopentane framework.

The synthesis of cyclopentane-fused pyrimidines, 1,3-oxazines, and 1,3-thiazines can be achieved from 1,3-amino alcohol precursors. researchgate.net These precursors, which can be derived from cyclopentane amino alcohols, serve as valuable starting materials for the construction of various heterocyclic ring systems. researchgate.net

Furthermore, the cycloisomerization of dienes using a Grubbs carbene complex in the presence of trimethylsilyl (B98337) vinyl ether has been established as a methodology for creating exo-methylene heterocyclic compounds. organic-chemistry.org This reaction could be adapted to form heterocyclic rings attached to the cyclopentane scaffold.

The synthesis of 2-azanorbornanes, which are rigid bicyclic scaffolds containing a nitrogen atom, has been accomplished through strain-release formal cycloadditions initiated by energy transfer. nih.gov This strategy offers a pathway to novel nitrogen-containing heterocyclic systems based on a cyclopentane core. nih.gov

Conjugation and Bioconjugation Strategies for Synthetic Purposes

The hydroxyl group of this compound serves as a key functional handle for conjugation to other molecules, including proteins, polymers, and other small molecules. These conjugation strategies are crucial for applications such as targeted drug delivery, the development of probes for biological studies, and the creation of novel materials.

The secondary alcohol of this compound can be targeted for conjugation using a variety of chemical methods. For small molecule-protein conjugation, the hydroxyl group can be activated to facilitate reaction with functional groups on the protein, such as amines or sulfhydryls. While direct conjugation of secondary alcohols can be challenging, they can be derivatized to introduce more reactive functional groups.

For bioconjugation purposes, strategies involving cyclopentadiene (B3395910) have been developed. Cyclopentadiene can act as a multifunctional reagent for both normal- and inverse-electron demand Diels-Alder reactions, enabling the coupling of molecules to proteins in aqueous solutions. researchgate.net This approach has been used to create antibody-drug conjugates. researchgate.net

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 2-(Ethoxymethyl)cyclopentan-1-ol in solution.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and elucidating the stereochemical relationships within the molecule. longdom.orgsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. longdom.orgemerypharma.com For this compound, COSY spectra would show correlations between the proton on the carbon bearing the hydroxyl group (C1-H) and the adjacent protons on the cyclopentane (B165970) ring (C2-H and C5-H). Further correlations would be observed between the C2-H proton and the protons of the ethoxymethyl group, as well as with the neighboring ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the chemical shift of the C1 carbon would be identified by its correlation with the C1-H proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry (cis/trans isomerism). researchgate.net For this compound, a NOESY experiment could distinguish between the cis and trans isomers by observing through-space interactions. For example, in the cis isomer, a NOE would be expected between the C1-H proton and the protons of the ethoxymethyl group, an interaction that would be absent or significantly weaker in the trans isomer.

A hypothetical table of expected 2D NMR correlations for a specific isomer of this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| C1-H | C2-H, C5-protons | C1 | C2, C5, Ethoxymethyl-CH₂ | C2-H, C5-protons, (cis-isomer: Ethoxymethyl-CH₂) |

| C2-H | C1-H, C3-protons, Ethoxymethyl-CH₂ | C2 | C1, C3, C4, Ethoxymethyl-C | C1-H, C3-protons, Ethoxymethyl-CH₂ |

| Ethoxymethyl-CH₂ | C2-H, Ethoxymethyl-CH₃ | Ethoxymethyl-CH₂ | C2, Ethoxymethyl-C | C2-H, Ethoxymethyl-CH₃ |

| Ethoxymethyl-CH₃ | Ethoxymethyl-CH₂ | Ethoxymethyl-CH₃ | Ethoxymethyl-CH₂ | Ethoxymethyl-CH₂ |

Lanthanide Induced Shift (LIS) NMR spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution. rsc.orgorganicchemistrydata.org This method involves the addition of a paramagnetic lanthanide salt, often a β-diketonate complex of europium or ytterbium, which acts as a shift reagent. organicchemistrydata.org The lanthanide ion can coordinate to the Lewis basic hydroxyl group of this compound, inducing significant changes in the chemical shifts of the surrounding protons.

The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center. umich.edu By analyzing the induced shifts for each proton, it is possible to gain insights into the time-averaged conformation of the molecule in solution. rsc.org For this compound, LIS studies can help to determine the preferred orientation of the ethoxymethyl side chain and the puckering of the cyclopentane ring. rsc.org The complexation of the lanthanide can, however, potentially alter the natural conformational equilibrium of the molecule. organicchemistrydata.org

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of this compound and for studying its fragmentation behavior. libretexts.org Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. youtube.com

The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom of the hydroxyl group.

Loss of water: Dehydration is a common fragmentation pathway for alcohols. libretexts.org

Cleavage of the ethoxymethyl group: Scission of the C-O bond in the ether linkage can lead to characteristic fragments. docbrown.info

A table summarizing potential major fragments in the mass spectrum of this compound is provided below.

| m/z Value | Possible Fragment Ion | Plausible Origin |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₄O]⁺ | Loss of H₂O |

| 99 | [C₅H₇O₂]⁺ | Cleavage of the ethyl group |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage at C1-C2 bond |

| 71 | [C₄H₇O]⁺ | Further fragmentation |

| 59 | [C₃H₇O]⁺ | Ethoxymethyl cation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Furthermore, HRMS can be coupled with techniques like gas chromatography (GC-MS) to monitor the progress of reactions that synthesize or modify this compound, allowing for the identification of intermediates and byproducts. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Elucidation of Specific Functional Group Motifs

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A strong band around 1050-1150 cm⁻¹ would correspond to the C-O stretching of the alcohol and the ether linkage. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The O-H stretch in the Raman spectrum is typically weaker and sharper than in the IR. The C-C and C-H vibrations of the cyclopentane ring and the ethoxymethyl side chain would also be observable. For a related molecule, 2-cyclopenten-1-one (B42074) ethylene (B1197577) ketal, density functional theory (DFT) calculations have been used to successfully compute and assign the experimental IR and Raman spectra. nih.gov

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netthieme-connect.de This technique requires a single, well-ordered crystal of the compound. While this compound itself may be a liquid or a low-melting solid, it can be converted into a crystalline derivative, for example, by reaction with a suitable carboxylic acid to form an ester or with a heavy atom-containing reagent. nih.gov

The diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of the atomic positions within the crystal lattice. ed.ac.uk A key aspect for determining the absolute configuration is the anomalous scattering effect, which is more pronounced for heavier atoms. researchgate.net Therefore, preparing a derivative with an atom like bromine or a heavier element can be advantageous for unambiguously assigning the stereochemistry at the chiral centers (C1 and C2). researchgate.net The Flack parameter, derived from the crystallographic data, is a crucial value used to confirm the correctness of the determined absolute structure. ed.ac.ukresearchgate.net

Computational and Theoretical Studies of 2 Ethoxymethyl Cyclopentan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclopentane (B165970) ring, coupled with the rotatable ethoxymethyl and hydroxyl groups, suggests that 2-(Ethoxymethyl)cyclopentan-1-ol can exist in multiple low-energy conformations. A thorough conformational analysis would be essential to understand its chemical behavior. However, specific studies on the conformational analysis and energy landscapes of this compound are not found in the current body of scientific literature.

Molecular Mechanics (MM) and Quantum Mechanical (QM) Approaches

Typically, the exploration of the potential energy surface of a molecule like this compound would begin with Molecular Mechanics (MM) methods to efficiently sample a wide range of possible conformations. Subsequently, more accurate but computationally expensive Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be used to refine the geometries and relative energies of the most stable conformers.

Data on the application of these methods to this compound is not available in published research.

Solvation Effects on Conformational Preferences and Reactivity

The presence of a hydroxyl and an ether group, both capable of hydrogen bonding, implies that the conformational preferences and reactivity of this compound would be significantly influenced by the solvent environment. Computational studies would typically employ implicit or explicit solvation models to account for these interactions.

Specific research detailing the influence of solvation on the conformational preferences and reactivity of this compound has not been identified.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods are invaluable for predicting reaction pathways and understanding the underlying electronic effects.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, such studies could investigate reactions such as oxidation of the alcohol, ether cleavage, or dehydration.

There are no specific DFT studies on the reaction pathways and transition states of this compound available in the scientific literature.

Prediction of Kinetic Parameters and Thermochemical Properties

From the computed energetics of reactants, transition states, and products, it is possible to predict important kinetic parameters (e.g., rate constants) and thermochemical properties (e.g., enthalpy of formation, Gibbs free energy).

No published data exists for the predicted kinetic parameters or thermochemical properties of this compound.

Applications and Synthetic Utility of 2 Ethoxymethyl Cyclopentan 1 Ol

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-(ethoxymethyl)cyclopentan-1-ol makes it a valuable asset in the field of asymmetric synthesis, where the primary objective is the selective synthesis of a single enantiomer of a chiral product. Chiral 1,2-amino alcohols and their derivatives are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. nih.gov While direct literature on the extensive use of this compound is not abundant, its structural motifs are analogous to other chiral cyclopentane (B165970) derivatives that have been successfully employed in asymmetric synthesis. mdpi.comox.ac.uk

The strategic placement of the hydroxyl and ethoxymethyl groups in this compound allows for stereocontrol in subsequent reactions. The hydroxyl group can act as a directing group or be converted into other functionalities, while the ethoxymethyl ether provides a stable, yet potentially cleavable, protecting group. The stereocenters on the cyclopentane ring can influence the stereochemical outcome of reactions at adjacent or remote positions, a principle that is fundamental to asymmetric induction.

The application of chiral cyclopentane derivatives extends to the synthesis of complex natural products and pharmaceuticals, where achieving the correct stereochemistry is crucial for biological activity. The development of synthetic routes that employ chiral building blocks like this compound is a key strategy in modern organic synthesis to access enantiomerically pure compounds. researchgate.net

Intermediates in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The cyclopentane ring is a common structural motif found in a plethora of natural products and bioactive molecules. Consequently, functionalized cyclopentane derivatives like this compound serve as crucial intermediates in their total synthesis. dntb.gov.uanih.gov

Role in Prostaglandin (B15479496) Synthesis and Analogues

Prostaglandins (B1171923) are a class of lipid compounds with a wide range of physiological effects, characterized by a cyclopentane ring core. nih.gov The total synthesis of prostaglandins has been a significant area of research in organic chemistry, with numerous strategies developed to construct the complex stereochemistry of these molecules. nih.govresearchgate.netnih.govlibretexts.orgcaltech.edu A common approach involves the use of a functionalized cyclopentane precursor, often referred to as a "Corey lactone" or a related intermediate, onto which the two side chains are appended. nih.gov

While a direct and specific role for this compound in a named prostaglandin synthesis is not prominently documented in readily available literature, its structure contains the key cyclopentane core. Synthetic strategies often rely on cyclopentane precursors with appropriate functional groups at positions that will become the points of attachment for the side chains and the sites of further functional group transformations. libretexts.org The hydroxyl and ethoxymethyl groups of this compound could be strategically manipulated to facilitate the introduction of the characteristic side chains of various prostaglandin analogues. researchgate.net The synthesis of prostaglandin analogues often involves the modification of the cyclopentane ring to enhance biological activity or stability, and versatile building blocks are essential for such endeavors. researchgate.net

Precursors to Carbanucleosides and Related Carbocyclic Structures

Carbanucleosides are nucleoside analogues in which the furanose sugar ring is replaced by a cyclopentane or a related carbocyclic ring. ontosight.ai This structural modification often imparts increased metabolic stability against enzymatic cleavage while retaining or enhancing biological activity, leading to their development as antiviral and anticancer agents. nih.govnih.gov

The synthesis of carbanucleosides heavily relies on the availability of appropriately functionalized and stereochemically defined cyclopentane precursors. researchgate.net These precursors must contain functional groups that allow for the introduction of the nucleobase and the hydroxymethyl group (or its equivalent) found in natural nucleosides. The structure of this compound, with its hydroxyl and ethoxymethyl functionalities, makes it a plausible starting material for the synthesis of certain carbanucleoside analogues. The hydroxyl group could be converted into an amino group for the attachment of a purine (B94841) or pyrimidine (B1678525) base, and the ethoxymethyl group could potentially be deprotected and oxidized to a carboxylic acid or other functionalities as needed for the specific target molecule.

Role in the Development of Novel Catalytic Systems and Chiral Ligands

Chiral ligands play a pivotal role in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The design and synthesis of new chiral ligands are crucial for expanding the scope and efficiency of asymmetric transformations. dntb.gov.uanih.govresearchgate.netresearchgate.netscilit.com

While there is no specific mention in the surveyed literature of this compound being directly used as a chiral ligand, its structural features are pertinent to ligand design. Chiral cyclopentadienyl (B1206354) (Cp) ligands, for instance, have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. dntb.gov.uanih.govresearchgate.netresearchgate.netscilit.com The cyclopentane framework of this compound could potentially be modified to create novel chiral ligands. For example, the hydroxyl and ether functionalities could serve as handles for the introduction of coordinating groups or for attachment to a larger ligand scaffold. The development of new chiral ligands is an active area of research, and the exploration of readily available chiral building blocks like this compound could lead to the discovery of novel and effective catalytic systems. rsc.org

Potential in Materials Science and Polymer Chemistry

The application of chiral molecules in materials science and polymer chemistry is a growing field, with the potential to create materials with unique optical, electronic, and mechanical properties.

As a Monomer or Modifier in Polymeric Architectures

The incorporation of chiral units into polymer backbones or as side chains can lead to the formation of helical polymers and other ordered structures. While there is no direct evidence of this compound being used as a monomer, its di-functional nature (hydroxyl and ether groups) suggests its potential as a building block in polymer synthesis. For instance, the hydroxyl group could be used for polymerization reactions such as esterification or etherification to form polyesters or polyethers.

The cyclopentane ring could impart rigidity and specific stereochemical properties to the resulting polymer chain. The synthesis of polymers from cyclic monomers, such as cyclopentene (B43876), is a known process, and the introduction of functional groups onto the monomer can lead to functionalized polymers with tailored properties. researchgate.net The development of novel monomers from readily available chiral synthons is a key strategy for creating new polymeric materials with advanced functionalities. rsc.orgresearchgate.net

Contribution to Functional Materials with Specific Stereochemical Properties

Extensive research has been conducted to explore the applications of chiral molecules in the development of functional materials. The stereochemistry of these molecules can significantly influence the macroscopic properties of the material. However, based on currently available scientific literature, there is no specific information detailing the contribution of This compound to functional materials with specific stereochemical properties.

While the principles of chirality and its impact on material science are well-established, research focusing on this particular compound in the context of functional materials has not been reported. The scientific community has extensively investigated other chiral compounds, such as chiral dopants in liquid crystals and chiral ligands in asymmetric catalysis, but This compound does not appear in these studies.

Therefore, a detailed analysis of its role, including research findings and data tables on how its specific stereoisomers influence material properties, cannot be provided at this time. Further research would be necessary to determine if This compound has potential applications in this field.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methodologies for Enantiomerically Pure Forms

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. chiralpedia.comnih.gov Future efforts concerning 2-(Ethoxymethyl)cyclopentan-1-ol will undoubtedly focus on the development of advanced asymmetric catalytic methods to access its specific stereoisomers. The field is moving beyond classical resolution techniques towards more atom-economical and elegant catalytic solutions.

Key research thrusts include:

Asymmetric Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts has revolutionized asymmetric synthesis. proquest.com Future work could involve designing novel chiral amines or Brønsted acids to catalyze the enantioselective formation of the cyclopentane (B165970) ring or the installation of its stereocenters.

Transition-Metal Catalysis: The rational design of new chiral ligands for transition metals continues to be a major focus. acs.orgresearchgate.net Developing catalyst systems that can control the diastereoselectivity and enantioselectivity in reactions such as asymmetric hydrogenation, cycloadditions, or allylic substitutions would provide direct routes to the desired stereoisomers of this compound.

Biocatalysis and Chemoenzymatic Methods: Enzymes offer unparalleled selectivity under mild conditions. The use of engineered enzymes (e.g., lipases, ketoreductases) for kinetic resolution or desymmetrization of prochiral precursors represents a highly sustainable and efficient approach to obtaining enantiopure cyclopentanol (B49286) derivatives. acs.org

| Catalytic Strategy | Potential Advantages | Illustrative Reaction Type |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, operational simplicity. | Proline-catalyzed asymmetric aldol (B89426) reaction. |

| Chiral Metal Complexes | High turnover numbers, broad substrate scope. | Rhodium-catalyzed asymmetric hydrogenation. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Lipase-mediated kinetic resolution of a racemic alcohol. |

| Dual Catalysis | Enables novel transformations, synergistic activation. nih.gov | Combination of a metal catalyst and an organocatalyst. acs.org |

Exploration of Unconventional Reactivity Patterns and Rearrangements

Moving beyond established transformations, future research will likely probe the unconventional reactivity of the this compound scaffold. This involves subjecting the molecule to novel reaction conditions to trigger unique bond-forming or bond-breaking events, potentially leading to structurally complex and diverse products.

Emerging areas of interest include:

Photoredox Catalysis: Visible-light-mediated catalysis can generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional methods. proquest.com This could be used for C-H functionalization of the cyclopentane ring or for novel coupling reactions.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green and sustainable alternative for chemical synthesis. elveflow.comthieme.de Its application could lead to new ways of modifying the functional groups of this compound.

Catalyst-Controlled Ring Expansions/Contractions: Investigating rearrangements that could transform the cyclopentane core into other ring systems (e.g., cyclohexanes or cyclobutanes) in a stereocontrolled manner would significantly expand its synthetic utility. nih.gov

Rational Design of Derivatives with Tailored Stereochemistry and Functionality for Specific Synthetic Applications

The true value of a chiral building block like this compound lies in its potential for elaboration into more complex, high-value molecules. A key future direction is the rational design of derivatives where the specific arrangement of stereocenters and functional groups is precisely tailored for a particular purpose. For instance, derivatives could be designed as chiral ligands for asymmetric catalysis, where the stereochemistry of the cyclopentane backbone dictates the chiral environment of the catalytic pocket. researchgate.net This requires a deep understanding of structure-activity relationships, guided by both experimental screening and computational modeling.

Advanced Computational Methodologies for Predictive Modeling and Reaction Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis. chiralpedia.comrsc.org For a molecule like this compound, advanced computational methods will accelerate research and development in several ways:

Predicting Stereoselectivity: Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model the transition states of catalytic reactions, providing insight into the origins of enantioselectivity and allowing for the in silico screening of catalysts. researchgate.netchiralpedia.com

Reaction Pathway Analysis: Computational tools can map out entire reaction profiles, identifying potential intermediates and side products, which helps in optimizing reaction conditions to maximize the yield of the desired product.

Machine Learning and AI: Data-driven approaches and machine learning algorithms are increasingly used to predict the outcomes of reactions with high accuracy, significantly reducing the amount of empirical experimentation needed. chiralpedia.comarxiv.org These models can be trained on existing reaction data to forecast the best catalysts and conditions for a new transformation. arxiv.org

| Computational Tool | Application in Synthesis | Key Benefit |

| Density Functional Theory (DFT) | Calculating transition state energies. | Mechanistic insight, prediction of selectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions. | Understanding non-covalent interactions in catalysis. |

| Machine Learning (ML) | Predicting reaction yields and enantiomeric excess. | Accelerated reaction optimization, reduced experimentation. arxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition from laboratory-scale discovery to industrial application, the development of scalable and robust manufacturing processes is essential. Flow chemistry and automated synthesis platforms offer powerful solutions.

Flow Chemistry: Conducting reactions in continuous-flow reactors instead of traditional batch flasks offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. elveflow.comrsc.orgthieme-connect.denih.gov This technology is ideal for optimizing reaction conditions and for the continuous production of this compound and its derivatives.

Automated Synthesis Platforms: Automated systems can perform numerous experiments in parallel, allowing for high-throughput screening of reaction conditions, catalysts, and substrates. merckmillipore.commedium.compeptide.com This accelerates the discovery of optimal synthetic routes and can be integrated with computational tools for a self-optimizing "closed-loop" synthesis process. medium.com The development of such automated platforms will be crucial for efficiently exploring the vast chemical space of substituted cyclopentanols.

Q & A

Basic: What are the most reliable synthetic routes for 2-(Ethoxymethyl)cyclopentan-1-ol?

Answer:

A common approach involves the alkylation of cyclopentan-1-ol derivatives. For example, cyclopentanone can undergo nucleophilic addition with ethoxymethyl Grignard reagents (e.g., CH₂(OEt)MgBr), followed by acid-catalyzed cyclization to form the cyclopentanol backbone . Alternative routes may include epoxide ring-opening with ethoxymethyl groups under basic conditions. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirmatory characterization should use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify regiochemistry and purity .

Basic: How does the ethoxymethyl substituent influence the compound’s physical and chemical properties?

Answer:

The ethoxymethyl group introduces steric hindrance and polarity, affecting solubility (increased in polar solvents like ethanol) and boiling point. Hydrogen bonding via the hydroxyl group is moderated by the ether oxygen, as seen in analogous compounds like 2-(Methylamino)cyclopentan-1-ol, where substituents alter melting points by ~20–30°C compared to unsubstituted cyclopentanols . FT-IR can identify O-H stretching (3200–3600 cm⁻¹) and C-O-C vibrations (1100 cm⁻¹). Computational studies (e.g., DFT) predict dipole moments and reactivity indices .

Advanced: What strategies resolve regioselectivity challenges during ethoxymethylation?

Answer:

Regioselectivity is controlled by steric and electronic factors. For example, in cyclopentanone derivatives, bulky bases (e.g., LDA) favor less hindered positions. Comparative studies on similar compounds, such as 2-(Aminomethyl)cyclopentan-1-ol, show that directing groups (e.g., hydroxyl) enhance selectivity . Kinetic vs. thermodynamic product ratios can be optimized via temperature (e.g., low temps favor kinetic control) and solvent polarity. LC-MS monitoring of intermediates is critical for troubleshooting .

Advanced: How can stereochemical outcomes be predicted in derivatives of this compound?

Answer:

Chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective reducing agents (e.g., CBS reduction) can dictate stereochemistry. For instance, (1R,2R)-configured cyclopentanols (analogous to ) are synthesized using chiral auxiliaries. X-ray crystallography or NOE NMR experiments validate configurations. Computational models (MD simulations, docking studies) predict steric interactions influencing diastereomer ratios .

Advanced: How to address contradictory NMR data in published studies on similar cyclopentanols?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. For example, reports ¹³C NMR shifts for trans-2-(2-furyl)cyclopentanol at δ 72.5 ppm (C-OH), while conflicting data may stem from proton exchange in DMSO. Standardization using deuterated solvents (CDCl₃ vs. D₂O) and referencing to TMS (δ 0 ppm) improves reproducibility. 2D NMR (COSY, HSQC) resolves overlapping signals .

Basic: What are the common oxidative pathways for this compound?

Answer: